N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide
Description
Properties
IUPAC Name |
N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2OS/c1-3-4-10(17)15-12-16(2)11-8(14)5-7(13)6-9(11)18-12/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNSWXMSSMXBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(C=C(C=C2S1)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Formation of the Butanamide Group: The butanamide group is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and methanol.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amide derivatives.
Substitution: Benzothiazole derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and benzothiazole ring contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Differences:
The compound’s closest analogs include benzothiazole/benzothiophene carboxamides and substituted benzamides. A comparative analysis is summarized below:
Analysis:
- Heterocyclic Core : The target compound’s dihydrobenzothiazole core differs from benzothiophene () and simple benzene (). The sulfur and nitrogen atoms in benzothiazole may enhance electronic interactions compared to benzothiophene’s sulfur-only system .
- Substituents : The 4,6-difluoro and 3-methyl groups in the target compound contrast with ethyl () or trifluorophenyl/isopropyl (). Fluorine substituents likely improve metabolic stability and lipophilicity, while methyl/ethyl groups modulate steric effects .
Biological Activity
N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]butanamide is a synthetic compound notable for its unique structural features, including a benzothiazole moiety and difluoromethyl groups. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₂F₂N₂S, with a molecular weight of approximately 270.3 g/mol. The presence of fluorine atoms and a benzothiazole ring enhances its chemical reactivity and biological activity by influencing its binding affinity to various biological targets.
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The difluoro and butanamide groups contribute to its binding characteristics, which can lead to inhibition of enzyme activity or modulation of receptor signaling pathways.
Biological Activities
Research has indicated that this compound exhibits significant biological activities:
-
Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit various enzymes. For instance:
- It has shown potential as an inhibitor of acetylcholinesterase , which is crucial for neurotransmission and has implications in treating neurodegenerative diseases.
- It also demonstrates inhibition of alpha-glucosidase , indicating potential applications in managing diabetes by regulating carbohydrate metabolism .
- Antimicrobial Properties : Similar compounds have been reported to possess antimicrobial activities, suggesting that this compound may also exhibit such properties through mechanisms involving cell membrane disruption or inhibition of vital metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives similar to this compound:
Q & A
Q. How to design a robust validation protocol for crystallographic data?
- Methodology :
- Check CIF files with checkCIF/PLATON for alerts (e.g., missed symmetry, ADP outliers).
- Cross-validate hydrogen positions using neutron diffraction or DFT-optimized geometries.
- Apply R-value convergence criteria (<5% discrepancy) .
Data Contradiction Analysis
- Case Study : If IR data suggests a non-planar amide group but XRD shows coplanarity:
Tools and Software Recommendations
| Task | Tool/Software | Reference |
|---|---|---|
| Crystallographic Refinement | SHELXL, OLEX2 | |
| DFT Calculations | Gaussian, ORCA | |
| Hydrogen Bond Analysis | Mercury, CrystalExplorer | |
| Structure Validation | PLATON, checkCIF |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
